Cas no 87797-61-3 (Quinoline, 7-methyl-2,4-diphenyl-)
87797-61-3 structure
Product Name:Quinoline, 7-methyl-2,4-diphenyl-
CAS No:87797-61-3
MF:C22H17N
MW:295.377085447311
CID:652255
PubChem ID:13048584
Update Time:2025-04-19
Quinoline, 7-methyl-2,4-diphenyl- Chemical and Physical Properties
Names and Identifiers
-
- Quinoline, 7-methyl-2,4-diphenyl-
- 7-methyl-2,4-diphenylquinoline
- AKOS033304881
- Z1387091007
- SCHEMBL18698066
- DTXSID80516452
- 87797-61-3
-
- Inchi: 1S/C22H17N/c1-16-12-13-19-20(17-8-4-2-5-9-17)15-21(23-22(19)14-16)18-10-6-3-7-11-18/h2-15H,1H3
- InChI Key: RRHXAHPPDGIAQY-UHFFFAOYSA-N
- SMILES: N1C(C2C=CC=CC=2)=CC(C2C=CC=CC=2)=C2C=CC(C)=CC=12
Computed Properties
- Exact Mass: 295.136099547g/mol
- Monoisotopic Mass: 295.136099547g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 23
- Rotatable Bond Count: 2
- Complexity: 366
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.8
- Topological Polar Surface Area: 12.9Ų
Quinoline, 7-methyl-2,4-diphenyl- Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
87797-61-3 (Quinoline, 7-methyl-2,4-diphenyl-) Related Products
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- 13228-36-9(5-Methyl-2-phenylindole)
- 2720-93-6(Phenanthridine,6-phenyl-)
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